molecular formula C11H20F2N2O2 B15197673 tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate CAS No. 1782510-19-3

tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate

Cat. No.: B15197673
CAS No.: 1782510-19-3
M. Wt: 250.29 g/mol
InChI Key: KNOOEDGFEUTYSP-UHFFFAOYSA-N
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Description

tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H20F2N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate typically involves the reaction of 3,3-difluoro-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can be hydrolyzed to release the active amine, which can then interact with enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two fluorine atoms in tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its performance in various applications, making it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

1782510-19-3

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-(3,3-difluoro-4-methylpiperidin-4-yl)carbamate

InChI

InChI=1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-10(4)5-6-14-7-11(10,12)13/h14H,5-7H2,1-4H3,(H,15,16)

InChI Key

KNOOEDGFEUTYSP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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